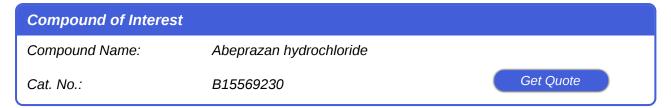


Abeprazan Hydrochloride: A Technical Guide to a Novel Potassium-Competitive Acid Blocker

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Abeprazan hydrochloride**, a novel potassium-competitive acid blocker (P-CAB). The document details its chemical identity, mechanism of action, and key experimental methodologies relevant to its synthesis and pharmacological evaluation.

Core Data: Chemical Identifiers

A clear identification of a compound is critical for research and development. The following table summarizes the key chemical identifiers for **Abeprazan hydrochloride**.



Identifier	Value
CAS Number	1902954-87-3[1][2][3][4][5]
Molecular Formula	C19H18ClF3N2O3S[1][2][3]
Molecular Weight	446.87 g/mol [1][2]
IUPAC Name	1-[5-(2,4-difluorophenyl)-1-(3-fluorophenyl)sulfonyl-4-methoxypyrrol-3-yl]-N-methylmethanamine;hydrochloride[3][6]
Synonyms	DWP14012 hydrochloride, Fexuprazan hydrochloride[1][2][7]
Parent Compound	Abeprazan (Fexuprazan)[3]

Mechanism of Action: Reversible Inhibition of the Gastric Proton Pump

Abeprazan hydrochloride is a potassium-competitive acid blocker (P-CAB) that inhibits gastric acid secretion by targeting the H⁺, K⁺-ATPase, also known as the proton pump, located in the secretory canaliculi of gastric parietal cells.[1][6][8][9][10] Unlike traditional proton pump inhibitors (PPIs), which require an acidic environment for activation and bind irreversibly to the proton pump, **Abeprazan hydrochloride** acts through a distinct mechanism.[6][8][10]

The key features of **Abeprazan hydrochloride**'s mechanism of action are:

- Potassium-Competitive Binding: It competes with potassium ions (K+) for binding to the K+binding site of the H+, K+-ATPase.[1][6][8][9][10]
- Reversible Inhibition: The binding is ionic and reversible, allowing for a more controlled and potentially more sustained acid suppression.[1][6][8][9][10]
- Acid-Independent Activation: Abeprazan hydrochloride does not require an acidic environment for its activation, leading to a faster onset of action compared to PPIs.[1][6][8][9]
 [10]



This mechanism of action makes **Abeprazan hydrochloride** a promising candidate for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[2][4]

Signaling Pathway of Gastric Acid Secretion and Inhibition by Abeprazan

Gastric Parietal Cell Uptake H+, K+-ATPase (Proton Pump) Reversibly Binds & Competitively Inhibits K+ Binding Site Reversibly Binds & Competitively Inhibits K+ Binding Site

Mechanism of Action of Abeprazan Hydrochloride

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Mechanism of Abeprazan Hydrochloride on the Gastric Proton Pump.

Experimental Protocols

This section outlines the methodologies for the synthesis and pharmacological evaluation of **Abeprazan hydrochloride**, based on publicly available information and standard laboratory practices.



Synthesis of Abeprazan Hydrochloride

The synthesis of **Abeprazan hydrochloride** involves the preparation of the free base, 1-(5-(2,4-difluorophenyl)-1-((3-fluorophenyl)sulfonyl)-4-methoxy-1H-pyrrol-3-yl)-N-methylmethanamine, followed by its conversion to the hydrochloride salt. The following is a general protocol derived from patent literature.[1][2]

Step 1: Synthesis of 1-(5-(2,4-difluorophenyl)-1-((3-fluorophenyl)sulfonyl)-4-methoxy-1H-pyrrol-3-yl)-N-methylmethanamine (Abeprazan free base)[2]

Reductive Amination:

- Dissolve 5-(2,4-difluorophenyl)-4-methoxy-1-((3-fluorophenyl)sulfonyl)-1H-pyrrol-3carbaldehyde in methanol.
- Add a solution of methylamine in methanol and stir the mixture at room temperature.
- To the resulting mixture, add sodium borohydride portion-wise, maintaining the temperature.
- Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
- Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the title compound.

Step 2: Preparation of **Abeprazan hydrochloride**[1]

Salt Formation:

Dissolve the purified 1-(5-(2,4-difluorophenyl)-1-((3-fluorophenyl)sulfonyl)-4-methoxy-1H-pyrrol-3-yl)-N-methylmethanamine in a suitable solvent such as ethyl acetate.



- To this solution, add a solution of hydrochloric acid in a suitable solvent (e.g., 2.0 M HCl in diethyl ether) in a stoichiometric amount.
- Stir the reaction mixture at room temperature to allow for the precipitation of the hydrochloride salt.
- Collect the solid precipitate by filtration.
- Wash the collected solid with a suitable solvent (e.g., ethyl acetate) to remove any unreacted starting material.
- Dry the final product under reduced pressure to yield **Abeprazan hydrochloride**.

Pharmacological Evaluation

The pharmacological activity of **Abeprazan hydrochloride** is primarily assessed through its ability to inhibit the H⁺, K⁺-ATPase enzyme and its effect on gastric acid secretion in vivo.

In Vitro H+, K+-ATPase Inhibition Assay

This assay determines the potency of **Abeprazan hydrochloride** in inhibiting the proton pump. The protocol is adapted from established methods for other P-CABs.[4]

- Preparation of H+, K+-ATPase Vesicles:
 - Isolate gastric microsomes rich in H+, K+-ATPase from a suitable animal model (e.g., rabbit or hog gastric mucosa) through differential centrifugation and sucrose density gradient ultracentrifugation.
- ATPase Activity Measurement:
 - Pre-incubate the H⁺, K⁺-ATPase vesicles with varying concentrations of Abeprazan hydrochloride in a Tris-HCl buffer (pH 7.4) containing MgCl₂.
 - Initiate the enzymatic reaction by adding ATP and KCI.
 - After a defined incubation period at 37°C, stop the reaction.



- Determine the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., Malachite Green assay).
- Calculate the percentage of inhibition at each concentration of Abeprazan hydrochloride and determine the IC₅₀ value.

In Vivo Assessment of Gastric Acid Secretion

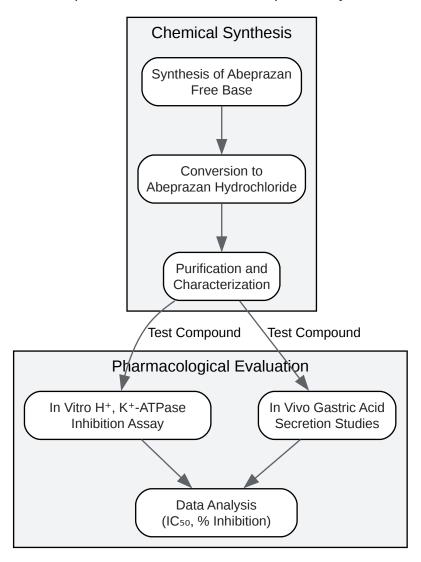
Animal models are used to evaluate the efficacy of **Abeprazan hydrochloride** in reducing gastric acid output.

- · Pylorus-Ligated Rat Model:
 - Administer Abeprazan hydrochloride orally to fasted rats.
 - After a specific time, ligate the pylorus of the rats under anesthesia.
 - After a set period, collect the gastric contents.
 - Measure the volume of gastric juice, pH, and total acid output.
 - Compare the results with a vehicle-treated control group to determine the percentage of inhibition of acid secretion.
- Heidenhain Pouch Dog Model:
 - Use dogs surgically fitted with a Heidenhain pouch (a vagally denervated pouch of the stomach).
 - Stimulate gastric acid secretion using a secretagogue like histamine.
 - Administer Abeprazan hydrochloride and collect gastric juice from the pouch at regular intervals.
 - Analyze the collected samples for volume, pH, and acid concentration to assess the inhibitory effect of the compound on stimulated gastric acid secretion.

Experimental Workflow Diagram



General Experimental Workflow for Abeprazan Hydrochloride



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General workflow for the synthesis and evaluation of Abeprazan HCl.

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